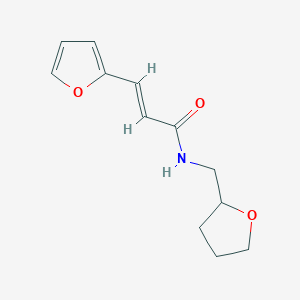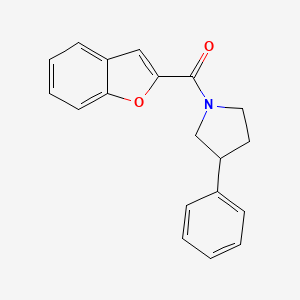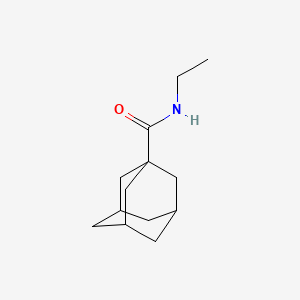
3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
説明
3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as Furfurylacrylamide (FFA), is a chemical compound widely used in scientific research due to its unique properties. FFA is a member of the acrylamide family of compounds and has a furan ring structure.
科学的研究の応用
FFA has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. FFA also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, FFA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of FFA is not fully understood. However, it has been suggested that FFA inhibits bacterial growth by disrupting the cell membrane and inhibiting DNA replication. FFA also reduces the production of pro-inflammatory cytokines by inhibiting the NF-kB signaling pathway. The exact mechanism by which FFA induces apoptosis in cancer cells is still under investigation.
Biochemical and Physiological Effects:
FFA has been shown to have low toxicity in animal studies. However, high doses of FFA can cause liver and kidney damage. FFA has also been shown to cross the blood-brain barrier, making it a potential candidate for neurological research. In addition, FFA has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
FFA is a versatile compound that can be used in a variety of scientific research applications. Its low toxicity and ability to cross the blood-brain barrier make it an attractive candidate for neurological research. However, FFA has limited solubility in water, which may limit its use in certain experiments. In addition, FFA can be expensive to synthesize, which may be a limitation for some research groups.
将来の方向性
There are several future directions for FFA research. One potential area of research is the development of FFA-based drugs for the treatment of bacterial infections, inflammation, and cancer. Another area of research is the investigation of FFA's antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, the development of new synthesis methods for FFA may make it more accessible to researchers.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(6-5-10-3-1-7-15-10)13-9-11-4-2-8-16-11/h1,3,5-7,11H,2,4,8-9H2,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVKKROODYGGJY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(cyclopropylmethyl)-2-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3881707.png)
![4-{[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B3881713.png)
![4-{[5-[(diethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3881721.png)
![isopropyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3881729.png)


![6-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881758.png)


![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B3881775.png)
![2,2,2-trifluoro-N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B3881789.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3881797.png)
![ethyl 2-(propionylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3881807.png)

